molecular formula C8H16ClNO B15315744 {3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride

{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride

Cat. No.: B15315744
M. Wt: 177.67 g/mol
InChI Key: NIPVIGIUVTYQNI-UHFFFAOYSA-N
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Description

{3-Aminospiro[33]heptan-1-yl}methanolhydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by the presence of an amino group and a hydroxymethyl group attached to a spiro[33]heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride typically involves the following steps:

    Formation of the Spirocyclic Ring: The spiro[3.3]heptane ring system can be synthesized through a cyclization reaction involving suitable precursors.

    Introduction of Functional Groups: The amino and hydroxymethyl groups are introduced through subsequent reactions, such as nucleophilic substitution or addition reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of {3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups play a crucial role in its binding affinity and reactivity. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural modifications and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • {3-Aminospiro[3.3]heptan-1-yl}methanol
  • {3-Aminospiro[3.3]heptan-1-yl}methanolacetate
  • {3-Aminospiro[3.3]heptan-1-yl}methanolphosphate

Uniqueness

{3-Aminospiro[3.3]heptan-1-yl}methanolhydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its free base or other derivatives.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(3-aminospiro[3.3]heptan-1-yl)methanol;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c9-7-4-6(5-10)8(7)2-1-3-8;/h6-7,10H,1-5,9H2;1H

InChI Key

NIPVIGIUVTYQNI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2N)CO.Cl

Origin of Product

United States

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